Cyclooctane-1,3-dione
Overview
Description
Cyclooctane-1,3-dione is a cyclic diketone with the molecular formula C8H12O2 It is a member of the cycloalkane family, characterized by a ring structure with two ketone groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctane-1,3-dione can be synthesized through several methods. One common approach involves the cyclization of linear precursors under specific conditions. For instance, the reaction of 1,8-octanediol with a dehydrating agent such as phosphorus oxychloride can yield this compound. Another method involves the oxidation of cyclooctene using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: In industrial settings, this compound is typically produced through high-dilution techniques to favor intramolecular cyclization over intermolecular reactions. This method ensures the formation of the desired cyclic structure with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Cyclooctane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or alkanes.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids, lactones.
Reduction: Alcohols, alkanes.
Substitution: Substituted cyclooctane derivatives.
Scientific Research Applications
Cyclooctane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex cyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in studies of enzyme-catalyzed reactions and as a model substrate for understanding biochemical pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Cyclooctane-1,3-dione can be compared with other cyclic diketones such as cyclohexane-1,3-dione and cyclopentane-1,3-dione. While all these compounds share the presence of diketone groups, this compound is unique due to its larger ring size, which imparts different chemical reactivity and stability. The larger ring size also allows for more diverse conformational isomers, influencing its behavior in chemical reactions.
Comparison with Similar Compounds
- Cyclohexane-1,3-dione
- Cyclopentane-1,3-dione
- Cycloheptane-1,3-dione
Cyclooctane-1,3-dione stands out due to its unique ring size and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
cyclooctane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-4-2-1-3-5-8(10)6-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLFZKAFMJAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454151 | |
Record name | Cyclooctane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-29-5 | |
Record name | 1,3-Cyclooctanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclooctane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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